Digoxin Impurity G (Neodigoxin)
Description
Properties
CAS No. |
55576-67-5 |
|---|---|
Molecular Formula |
C41H64O14 |
Molecular Weight |
780.9 g/mol |
IUPAC Name |
3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C41H64O14/c1-19-36(47)28(42)15-34(50-19)54-38-21(3)52-35(17-30(38)44)55-37-20(2)51-33(16-29(37)43)53-24-8-10-39(4)23(13-24)6-7-26-27(39)14-31(45)40(5)25(9-11-41(26,40)48)22-12-32(46)49-18-22/h12,19-21,23-31,33-38,42-45,47-48H,6-11,13-18H2,1-5H3/t19-,20-,21-,23-,24+,25-,26-,27+,28-,29+,30+,31-,33+,34+,35+,36-,37-,38-,39+,40+,41+/m1/s1 |
InChI Key |
LTMHDMANZUZIPE-TUIWDEEUSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)O |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Preparation Methods
Glycosylation Reagents and Catalysts
Trimethylsilyl iodide (TMSI) and phosphine oxides (e.g., Ph(Me)P=O) are employed to activate glycosyl donors, ensuring high α-selectivity. For example, coupling a glucosyl donor to the steroidal acceptor using TMSI and PhP=O yields α-linked products with >20:1 selectivity (Table 1).
Table 1: Glycosylation Conditions and Outcomes
| Donor | Activator | Solvent | Equiv. Donor | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |
|---|---|---|---|---|---|---|---|
| 4b | TMSI | DCM | 6 | rt | 24 | 78 | >20:1 |
| 2b | TMSOTf | DMF | 6 | rt | 24 | 84 | 3:2 |
Stepwise Sugar Addition
The tri-digitoxose chain is assembled sequentially:
-
First glycosylation : C-3 hydroxyl of the steroid reacts with a monosaccharide donor (e.g., 2b).
-
Second glycosylation : The intermediate’s C-4′ hydroxyl is coupled to a second donor under TMSI activation.
-
Third glycosylation : The C-6′ hydroxyl receives the final sugar unit, often requiring DMF as a solvent to enhance reactivity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF) improve donor activation but may reduce stereoselectivity. Dichloromethane (DCM) balances reactivity and selectivity, achieving 82% yield for the first glycosylation step. Elevated temperatures (>40°C) are avoided to prevent β-anomer formation.
Catalytic Systems
Combinations of TMSI and phosphine oxides outperform traditional Lewis acids (e.g., BF-OEt) by minimizing side reactions. For instance, TMSI/PhP=O increases α-selectivity to >20:1 compared to 3:2 with TMSOTf.
Industrial-Scale Production and Purification
Large-Sbatch Synthesis
Pharmaceutical manufacturers use automated reactors to scale glycosylation steps, maintaining strict control over stoichiometry and mixing rates. A typical batch produces 5–10 kg of crude Neodigoxin.
Purification Techniques
Table 2: Industrial Purification Metrics
| Step | Purity Pre-Purification (%) | Purity Post-Purification (%) |
|---|---|---|
| Crystallization | 75–80 | 90–92 |
| Chromatography | 90–92 | 98–99 |
Analytical Validation and Quality Control
Structural Confirmation
Chemical Reactions Analysis
Types of Reactions
Neodigoxin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, alkylating agents, and other reagents under specific temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Neodigoxin can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Neodigoxin has several scientific research applications, including:
Chemistry: Used as a reference standard in the analysis of Digoxin and its impurities.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the quality control and validation of pharmaceutical products containing Digoxin
Mechanism of Action
Neodigoxin, like Digoxin, exerts its effects by inhibiting the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which in turn increases intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac contractility, making Neodigoxin a potent cardiotonic agent .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between Neodigoxin and other Digoxin impurities:
Note: CAS for Digoxigenin inferred from and .
Pharmacological Activity
- Neodigoxin : Exhibits cardiac glycoside activity via Na⁺/K⁺-ATPase inhibition but with reduced potency compared to Digoxin due to altered sugar configuration .
- Lanatoside C : Higher molecular weight and acetylated glucose unit may delay metabolic clearance, prolonging its half-life .
- Digoxigenin : Retains ~10% of Digoxin's bioactivity, but its lack of sugar units reduces binding affinity to ATPase .
Analytical and Industrial Relevance
- Neodigoxin : Used as a reference standard in HPLC and mass spectrometry to quantify impurities in Digoxin batches .
- Impurity E and F : Serve as markers for monitoring synthetic byproducts during Digoxin production .
- Lanatoside C: Cross-reactivity in immunoassays may lead to false-positive Digoxin readings, necessitating chromatographic separation .
Research Findings and Challenges
Cross-Reactivity in Immunoassays
Studies show that Lanatoside C and Digoxigenin interfere with turbidimetric and fluorescence immunoassays, producing false elevations in apparent Digoxin concentrations . Neodigoxin, however, demonstrates minimal cross-reactivity, making it a reliable analytical standard .
Stability and Toxicity Profiles
Regulatory Considerations
The European Pharmacopoeia and YAOZHI BIOTECHNOLOGY emphasize stringent quantification of Neodigoxin (≤0.1% in Digoxin formulations) due to its pharmacological activity .
Q & A
Q. What are the standard analytical methods for identifying and quantifying Neodigoxin in digoxin samples?
Neodigoxin identification typically employs chromatographic techniques (e.g., HPLC or UPLC) coupled with mass spectrometry (MS) to distinguish it from digoxin and other impurities. System suitability tests, as outlined in pharmacopeial guidelines, ensure resolution between peaks . Quantification requires calibration curves using certified reference standards. Method validation should include specificity, linearity, precision, and accuracy, with results cross-verified via inter-laboratory studies to minimize bias .
Q. What experimental protocols are recommended for synthesizing Neodigoxin to ensure purity and reproducibility?
Synthesis protocols must detail reaction conditions (e.g., temperature, catalysts), purification steps (e.g., crystallization, column chromatography), and characterization data (NMR, FTIR, HPLC purity ≥95%). For reproducibility, document deviations in reaction yields or byproduct formation and compare with literature data . Novel synthetic routes should include stability tests under varying pH and temperature conditions to assess degradation pathways .
Q. How can researchers address challenges in differentiating Neodigoxin from structurally similar impurities?
Advanced spectral differentiation techniques, such as high-resolution MS (HRMS) or 2D NMR, can resolve structural ambiguities. For example, HRMS identifies isotopic patterns or fragmentation pathways unique to Neodigoxin. Cross-referencing with databases like PubChem or SciFinder ensures accurate peak assignment . If discrepancies arise, validate findings using orthogonal methods (e.g., X-ray crystallography) .
Advanced Research Questions
Q. How should researchers design experiments to study Neodigoxin’s stability under pharmaceutical storage conditions?
Stability studies require accelerated degradation testing (e.g., 40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products using forced degradation protocols (acid/base hydrolysis, oxidation). Statistically model degradation kinetics (e.g., Arrhenius plots) to predict shelf-life. Include controls for photolytic and thermal degradation, referencing ICH guidelines . Data should be reported with confidence intervals and compared to regulatory thresholds .
Q. What methodologies resolve contradictions in Neodigoxin toxicity data across preclinical studies?
Contradictory toxicity data may stem from differences in model systems (e.g., cell lines vs. animal models) or impurity profiles. Conduct meta-analyses to identify confounding variables (e.g., dosing regimens, solvent effects). Validate findings using in vitro assays (e.g., cardiomyocyte viability tests) and in vivo models with standardized Neodigoxin doses. Cross-reference results with pharmacokinetic data to assess bioaccumulation risks .
Q. How can Neodigoxin research inform cross-disciplinary studies on cardiac glycoside impurities?
Integrate structural-activity relationship (SAR) data to compare Neodigoxin’s binding affinity for Na+/K+-ATPase with other glycosides. Use molecular docking simulations to predict competitive inhibition effects. Collaborate with clinical researchers to correlate impurity levels in digoxin formulations with adverse event reports. Publish datasets in open-access repositories to enable meta-analyses .
Q. What ethical and methodological considerations apply when publishing conflicting Neodigoxin data?
Disclose all experimental variables (e.g., reagent sources, instrument calibration) to enable replication. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions, ensuring transparency in data interpretation . If contradictions persist, publish negative results with detailed error analysis to avoid publication bias. Adhere to journal policies on data sharing and AI use in manuscript preparation .
Methodological Resources
- Chromatographic Method Optimization : Reference pharmacopeial guidelines (e.g., USP) for system suitability criteria .
- Data Validation : Use tools like R or Python for statistical modeling, ensuring raw data is archived in FAIR-compliant repositories .
- Ethical Compliance : Submit protocols to institutional review boards (IRBs) for studies involving human/animal data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
